N-Phthaloylglycine
Overview
Description
N-Phthaloylglycine is a compound useful in organic synthesis .
Synthesis Analysis
N-Phthaloylglycine is prepared by the reaction of phthalic anhydride and glycine in the presence of triethylamine in toluene under reflux . In a study, five L-amino acid derivatives of N-Phthaloylglycine were synthesized and tested on a pentylenetetrazole (PTZ) induced seizure mice model .Molecular Structure Analysis
The molecular structure of N-Phthaloylglycine is represented by the empirical formula C10H7NO4 . The molecular weight of the compound is 205.17 g/mol .Chemical Reactions Analysis
In a study, arginine, glutamine, leucine, phenylalanine, and tryptophan methyl ester were prepared and coupled with N-Phthaloylglycine using coupling agents (EDC and HOBt) .Physical And Chemical Properties Analysis
N-Phthaloylglycine is a white powder . It has a melting point of 193-196 °C (lit.) .Scientific Research Applications
N-Phthaloylglycine forms adducts with other compounds, which are useful in understanding molecular structures and interactions. For instance, it forms a 2:1 adduct with 1,3-dihydroxybenzene and a 1:2 adduct with 2-aminopyrimidine. Such adducts have implications in the study of molecular interactions and chemical synthesis (Barooah et al., 2006).
N-Phthaloyl derivatives of amino acids, synthesized through N-Phthaloylglycine, have applications in developing compounds with hypolipidemic, analgesic, antibacterial, and antitumor activities (Zav’yalov et al., 2002).
Photodecarboxylation of N-Phthaloyl-α-amino acids can produce various products with potential industrial and pharmaceutical applications. For example, irradiating N-Phthaloylglycine yields N-methylphthalimide (Sato et al., 1982).
N-Phthaloylglycine has been used to synthesize metal complexes, which have significant binding with DNA and exhibit antibacterial and antitumor activities. Such complexes are important in the field of bioinorganic chemistry and pharmaceutical research (Arshad et al., 2012).
In the field of organic chemistry, N-Phthaloylglycine is used for synthesizing benzoxazinone derivatives, which have potential applications in pharmaceuticals and agrochemicals (Shariat & Abdollahi, 2004).
Phthalimide derivatives synthesized from N-Phthaloylglycine have been studied for their analgesic properties, contributing to the development of new pain-relief medications (Antunes et al., 1998).
N-Phthaloylglycine is also used in the synthesis of coordination polymers, which have applications in materials science, such as nucleating agents for polymers (Wei et al., 2015).
N-Phthaloylglycine-derived strigol analogues are effective in stimulating the germination of parasitic weeds, contributing to agricultural research and weed management (Nefkens et al., 1997).
Safety And Hazards
Future Directions
The L-amino acid derivatives of N-Phthaloylglycine act as a novel compound against chemically induced seizures through interaction with the binding pocket of the GABA A receptor . Increasing lipophilicity and facilitating compounds delivery through L-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQINSVOOIJDOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197005 | |
Record name | N-Phthalylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloylglycine | |
CAS RN |
4702-13-0 | |
Record name | N-Phthaloylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4702-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Phthalylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phthaloylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Phthaloylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phthalylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalimidoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(CARBOXYMETHYL)PHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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